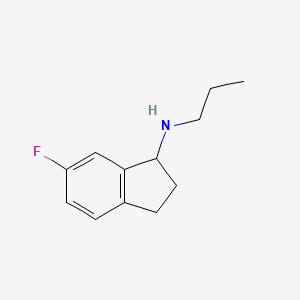

6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

284477-77-6 |

|---|---|

Molecular Formula |

C12H16FN |

Molecular Weight |

193.26 g/mol |

IUPAC Name |

6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C12H16FN/c1-2-7-14-12-6-4-9-3-5-10(13)8-11(9)12/h3,5,8,12,14H,2,4,6-7H2,1H3 |

InChI Key |

OIYBGGMZPJDQCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1CCC2=C1C=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The ketone precursor 6-fluoro-2,3-dihydro-1H-inden-1-one undergoes reductive amination with n-propylamine to form the target compound. This method is widely cited due to its simplicity and compatibility with industrial-scale production.

Reagents and Conditions

-

Ketone precursor : 6-Fluoro-2,3-dihydro-1H-inden-1-one (commercially available).

-

Amine source : n-Propylamine (2–3 equivalents).

-

Reducing agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

-

Solvent : Dichloromethane (DCM) or methanol.

-

Temperature : Room temperature (20–25°C).

-

Reaction time : 12–24 hours.

Mechanistic Insights

Yield and Optimization

-

Typical yield : 70–85% after purification via column chromatography (silica gel, hexane/ethyl acetate).

-

Critical factor : Excess n-propylamine (3 equivalents) ensures complete conversion of the ketone.

Nucleophilic Substitution of Halogenated Indene Derivatives

Synthesis of 1-Chloro-6-fluoro-2,3-dihydro-1H-indene

Catalytic Hydrogenation of Nitriles or Imines

Hydrogenation of 6-Fluoro-1-cyano-2,3-dihydro-1H-indene

Catalytic hydrogenation offers a high-yielding route, particularly for enantioselective synthesis.

Reagents and Conditions

Stereochemical Control

Efficiency and Practicality

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive amination | High yield; simple workup | Requires pure ketone precursor | 70–85% |

| Nucleophilic substitution | Scalable; avoids reduction steps | Risk of over-alkylation | 60–75% |

| Catalytic hydrogenation | Enantioselective; compatible with nitriles | High catalyst cost; longer reaction times | 50–65% |

Industrial-Scale Considerations

-

Reductive amination is preferred for cost-effectiveness and minimal purification steps.

-

Nucleophilic substitution requires stringent temperature control to prevent decomposition.

Emerging Methodologies

Flow Chemistry Approaches

Recent patents describe continuous-flow systems for synthesizing indenamine derivatives, reducing reaction times by 50% compared to batch processes.

Key Features

Chemical Reactions Analysis

Functionalization via Cross-Coupling Reactions

The electron-deficient aromatic ring (due to the fluorine substituent) facilitates transition-metal-catalyzed cross-couplings :

Suzuki–Miyaura Coupling

The fluorine atom can be replaced via palladium-catalyzed coupling with aryl boronic acids under mild conditions :

| Reaction Component | Conditions |

|---|---|

| Catalyst | Pd(PPh) (5 mol%) |

| Base | NaCO |

| Solvent | DME/HO (4:1) |

| Temperature | 80°C |

| Yield Range | 60–90% (based on similar fluorinated indanes) |

Buchwald–Hartwig Amination

The amine group can undergo arylation with aryl halides:

-

Catalyst: Pd(dba)/Xantphos

-

Base: CsCO

-

Solvent: Toluene

-

Temperature: 100°C

Derivatization at the Amine Group

The secondary amine participates in acylations and sulfonylation to form bioactive derivatives :

Sulfonamide Formation

Reacting with sulfonyl chlorides in dichloromethane (DCM) with triethylamine as a base:

-

Methanesulfonyl chloride

-

1-Methylpyrazole-4-sulfonyl chloride

Reductive Amination

Condensation with aldehydes/ketones followed by NaBH reduction to introduce branched alkyl groups .

Nitration

Requires concentrated HNO/HSO at 50–60°C :

Challenges : Competing oxidation of the amine group necessitates protection (e.g., acetylation) prior to nitration .

Multi-Component Reactions (MCRs)

The amine participates in MCRs to generate complex heterocycles. For example, in InCl-catalyzed pyrano[2,3-c]pyrazole synthesis :

Representative Pathway :

-

Condensation of the amine with β-ketoester.

-

Cyclization with malononitrile under ultrasound irradiation.

-

Formation of fused pyranopyrazole derivatives.

-

Catalyst: InCl (20 mol%)

-

Solvent: 50% EtOH

-

Temperature: 40°C

-

Time: 20 minutes

-

Yield: Up to 95%

Stability and Storage

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug development. Its structure suggests that it may interact favorably with specific receptors or enzymes, making it a candidate for therapeutic agents targeting conditions like:

- Lower urinary tract diseases : It has shown promise in studies related to selective adrenergic receptor antagonism, particularly the α1D adrenergic receptor, which is involved in conditions like benign prostatic hyperplasia (BPH) .

Material Science

In material science, 6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine is explored for its properties in developing novel materials with specific electronic or optical characteristics. Its unique molecular structure allows researchers to tailor materials for applications in electronics and photonics.

Biological Studies

The compound's interactions with biological systems have been studied extensively:

- Antimicrobial Activity : Recent studies have evaluated derivatives of 2,3-dihydro-1H-indene compounds for their antimicrobial properties against various pathogens. Some derivatives exhibited promising antibacterial and antifungal activities with low minimum inhibitory concentrations .

Case Studies and Research Findings

- Anticancer Activity : A study assessed the anticancer properties of related indene compounds through the National Cancer Institute's Developmental Therapeutics Program. The compounds displayed significant antimitotic activity against human tumor cells, indicating potential as anticancer agents .

- Lead Optimization : Research on aryl and aralkyl amine-based compounds has led to the identification of new lead series with antimalarial activity. These findings suggest that modifications to the indane structure can enhance potency against specific biological targets .

Mechanism of Action

The mechanism of action of 6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The fluorine atom and the propyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The pathways involved may include receptor binding, enzyme inhibition, or modulation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

N-Alkyl Substitution

- In dopamine receptor studies, N-propyl-substituted analogs demonstrated high D₂-like receptor affinity and selectivity (e.g., compounds 14, 15 in , with Kᵢ values < 50 nM for D₂ receptors) .

- N-Methyl/N-Allyl Analogs : Compounds like N-methyl-N-allyl derivatives (e.g., 20, 21 in ) showed moderate D₂ affinity but reduced selectivity compared to N-propyl variants, suggesting alkyl chain length influences receptor interaction .

- Unsubstituted Amine : The parent amine (6-fluoro-2,3-dihydro-1H-inden-1-amine, C₉H₁₀FN, MW: 151.18 g/mol) lacks the propyl group and exhibits lower receptor affinity , as seen in compounds 4a and 5a (Kᵢ > 500 nM) .

Fluorine Position and Electronic Effects

- 6-Fluoro vs. 5,6-Difluoro : The target compound’s single fluorine at position 6 provides electron-withdrawing effects, which may stabilize the molecule metabolically. In contrast, (S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine (C₉H₉F₂N, MW: 169.17 g/mol) introduces additional steric and electronic modifications, though its pharmacological profile remains underexplored .

Physicochemical Properties

- Hydrochloride Salts : Derivatives like 6-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CID 15408127) improve aqueous solubility, critical for in vitro assays .

Biological Activity

6-Fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C12H14FN

- Molecular Weight: 201.25 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding: The compound may interact with neurotransmitter receptors, influencing neurological pathways.

- Enzyme Inhibition: It has been suggested that this compound can inhibit specific enzymes involved in metabolic processes, potentially affecting cell proliferation and survival.

- Signal Transduction Modulation: By modulating signal transduction pathways, it may alter cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties:

- Cell Line Studies: The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

- Mechanisms of Action: Potential mechanisms include apoptosis induction and cell cycle arrest.

Study on Antimicrobial Efficacy

In a study published in MDPI, the antimicrobial efficacy of various indole derivatives was evaluated, including this compound. The compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Study on Anticancer Effects

A recent investigation highlighted the cytotoxic effects of this compound against human leukemic T-cells. The study reported IC50 values in the nanomolar range, suggesting potent activity that warrants further exploration .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 6-Fluoro-N-propyl indole derivative | Antimicrobial and anticancer | Fluorine substitution enhances activity |

| N-methyl indole derivative | Moderate antimicrobial | Lacks fluorine; lower reactivity |

| Propyl-substituted indole derivative | Limited activity | Different substitution pattern |

Q & A

Q. What are the established synthetic routes for 6-fluoro-N-propyl-2,3-dihydro-1H-inden-1-amine?

Methodological Answer: The compound is typically synthesized via asymmetric hydrogenation of cyclic ketoxime precursors using chiral catalysts (e.g., Rhodium with phosphine ligands). Key steps include oxime formation, catalytic hydrogenation (10–20 mol% catalyst loading), and subsequent alkylation of the amine with propyl groups. Reaction optimization focuses on enantiomeric excess (ee) and yield, monitored via HPLC with chiral columns . Alternative routes involve multi-step alkylation of indenamine scaffolds, as demonstrated in derivatives of rasagiline .

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to verify fluorine substitution at position 6, dihydroindene ring geometry, and N-propyl chain integration. For example, ¹H-NMR peaks at δ 3.2–3.5 ppm confirm methylene protons adjacent to the amine. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₂H₁₆FN), while X-ray crystallography resolves stereochemistry in enantiopure samples .

Q. What in vitro assays evaluate its receptor binding affinity?

Methodological Answer: Radioligand displacement assays using porcine striatal membranes are standard. For dopamine D₂-like receptors, competition binding with [³H]YM-09-151-2 quantifies IC₅₀ values. MAO-B inhibition is assessed via fluorometric assays with kynuramine as a substrate, comparing activity to rasagiline derivatives . Dose-response curves (10⁻⁹–10⁻⁴ M) and Schild analysis determine selectivity over D₁-like receptors .

Advanced Research Questions

Q. How are enantiomers resolved for chiral this compound?

Methodological Answer: Kinetic resolution via asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) achieves >90% ee. Alternatively, enzymatic deracemization with recombinant cyclohexylamine oxidase variants selectively oxidizes one enantiomer, leaving the desired (R)- or (S)-form intact. Chiral HPLC (Chiralpak AD-H column) monitors enantiopurity .

Q. What computational methods predict its molecular interactions with MAO-B?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess electron distribution and binding potential. Molecular docking (AutoDock Vina) models interactions with MAO-B’s FAD-binding site, focusing on fluorine’s electrostatic effects and propyl chain hydrophobicity. MD simulations (AMBER) validate stability over 100 ns trajectories .

Q. How to address contradictions in reported D₂-like receptor binding data?

Methodological Answer: Discrepancies may arise from species-specific receptor subtypes (e.g., porcine vs. human) or assay conditions (e.g., GTPγS presence). Comparative studies using standardized membrane preparations (e.g., HEK-293 cells expressing human D₂ receptors) and functional assays (cGMP modulation) clarify agonism vs. antagonism profiles .

Q. How to design MAO-B inhibitors using this scaffold?

Methodological Answer: Structural modifications focus on enhancing selectivity : (1) Fluorine at position 6 reduces off-target binding; (2) N-propyl elongation improves hydrophobic pocket fit. In vitro screening against MAO-A (serotonin substrate) and MAO-B (benzylamine) identifies selective inhibitors. Co-crystallization with MAO-B validates binding modes .

Q. What is the impact of fluorination on bioactivity in dihydroindenamine derivatives?

Methodological Answer: Fluorine’s electronegativity enhances hydrogen bonding with Tyr-435 in MAO-B and modulates pKa of the amine. In dopamine agonists, 6-fluoro substitution increases D₂ receptor affinity by 3-fold compared to non-fluorinated analogs, as shown in SAR studies using trans-2-aminoindane derivatives .

Q. How to optimize catalytic conditions for asymmetric synthesis?

Methodological Answer: DoE (Design of Experiments) screens parameters: catalyst (Rh/JoSPHOS), H₂ pressure (50–100 psi), and solvent (MeOH/THF). Response variables (ee, yield) are analyzed via ANOVA. Optimal conditions (e.g., 80 psi H₂, 0°C in THF) achieve 95% ee and 85% yield. Catalyst recycling studies assess cost efficiency .

Q. How to mitigate stability issues during synthesis?

Methodological Answer: Light-sensitive intermediates (e.g., nitroso derivatives) require amber glassware and inert atmospheres. Amine oxidation is minimized by adding antioxidants (0.1% BHT). Lyophilization at −80°C preserves enantiopurity in hydrochloride salts. Stability-indicating HPLC (C18 column, 0.1% TFA mobile phase) monitors degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.